molecular formula C22H19NO B13699897 2-[4-(Benzyloxy)phenyl]-1-methylindole

2-[4-(Benzyloxy)phenyl]-1-methylindole

Cat. No.: B13699897
M. Wt: 313.4 g/mol
InChI Key: GVFDOSJOADGQAY-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-1-methylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core substituted with a benzyloxy group at the 4-position of the phenyl ring and a methyl group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-1-methylindole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Another method involves the reaction of 4-bromobenzyl ether with 4-benzyloxyaniline to produce 2-(4-(benzyloxy)phenyl)ethanol, which is then reacted with methylethylamine under alkaline conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-1-methylindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1-methyl-2-(4-phenylmethoxyphenyl)indole

InChI

InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3

InChI Key

GVFDOSJOADGQAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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